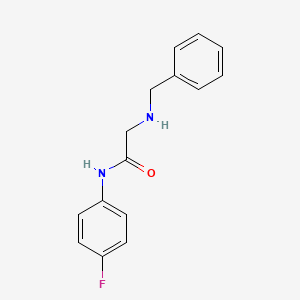

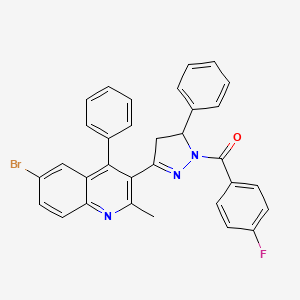

![molecular formula C11H13NO3S2 B2959255 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide CAS No. 2034438-55-4](/img/structure/B2959255.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene derivatives are a class of organic compounds that contain a benzo[b]thiophene moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring . These compounds have been the subject of extensive research due to their wide range of biological activities and their potential use in the development of new pharmaceuticals .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For example, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed, yielding a series of 2-substituted benzo[b]thiophenes .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy . Crystallographic data can also provide valuable information about the molecular structure .Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be influenced by the nature of the substituents on the benzo[b]thiophene moiety. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound’s reactivity, stability, and other properties .Scientific Research Applications

Synthesis and Reactivity

Research into the synthesis and reactivity of sulfone derivatives, including methanesulfonamide compounds, has provided foundational knowledge for understanding and utilizing N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide in scientific applications. Studies on the synthesis of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide have shown rapid conversion into their dilithio salts, highlighting the reactivity of sulfone derivatives and their potential in forming various organometallic species (Bongini, Savoia, & Umani-Ronchi, 1976). Additionally, the effective use of 1H-Benzotriazol-1-yl methanesulfonate as a regioselective N-mesylating reagent demonstrates the compound's utility in differentiating amino groups within molecules, providing a method for selective functionalization (Kim, Sung, Choi, & Kim, 1999).

Molecular Structure Analysis

The study of N-(3,4-Dimethylphenyl)methanesulfonamide, a compound structurally related to the topic compound, has revealed insights into its molecular conformation and potential interactions with receptor molecules. The anti conformation observed and the specific orientation of the N—H bond and methanesulfonyl group provide a basis for understanding how such compounds might interact with biological targets (Gowda, Foro, & Fuess, 2007).

Application in Synthesis of Heterocyclic Compounds

Research into the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids using methanesulfonic acid highlights the compound's role as an effective catalyst. This synthesis approach is compatible with a variety of substituents, demonstrating the versatility of methanesulfonic acid derivatives in facilitating the formation of heterocyclic compounds (Kumar, Rudrawar, & Chakraborti, 2008).

Photophysical Properties

The synthesis and study of fluorescent compounds involving methanesulfonamides have revealed their potential in applications requiring excited state intramolecular proton-transfer fluorescence. These compounds display significant fluorescence quantum yields and emission peaks, indicating their usefulness in detecting media for ionizing radiation (Kauffman & Bajwa, 1993).

Catalytic Applications

Methanesulfonic acid has been utilized in the reductive ring-opening of O-benzylidene acetals, showing efficiency as a catalyst under solvent-free conditions. This highlights the broader applicability of methanesulfonic acid derivatives in organic synthesis, offering environmentally friendly and efficient methodologies (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S2/c1-17(14,15)12-6-10(13)9-7-16-11-5-3-2-4-8(9)11/h2-5,7,10,12-13H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGWUGPTUUNDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CSC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959173.png)

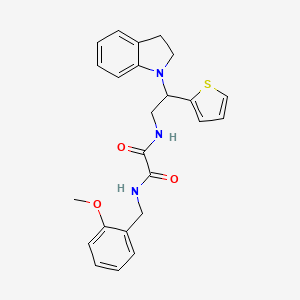

![4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2959174.png)

![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2959177.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

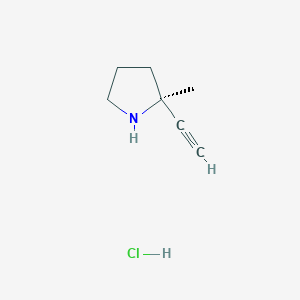

![[(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2959182.png)

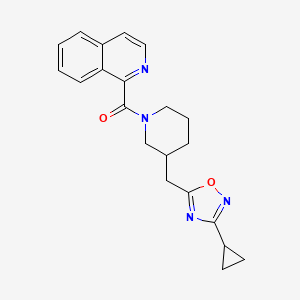

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide](/img/structure/B2959185.png)

![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2959192.png)

![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)